molecular formula C10H17BrO B13441874 (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane

(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane

Cat. No.: B13441874
M. Wt: 233.14 g/mol
InChI Key: YBLCNHAYWVYVPC-ZJUUUORDSA-N
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Description

(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound features a bromomethyl group and a methyl group attached to the oxirane ring, along with a 4-methyl-3-pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can be achieved through several methods:

    Epoxidation of Alkenes: One common method involves the epoxidation of an alkene precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA). The specific precursor for this compound would be a bromomethylated alkene.

    Halogenation and Cyclization: Another method involves the halogenation of a suitable alkene followed by cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are often employed to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Ring-Opening Reactions: The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles such as water, alcohols, or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane. For example, using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products will vary depending on the nucleophile used. For example, using sodium azide would yield an azide-substituted product.

    Ring-Opening Reactions: The major products are typically diols or halohydrins, depending on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and subsequent reactions. The bromomethyl group can also participate in substitution reactions, further diversifying its reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S-cis)-3-(Chloromethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.

    (2S-cis)-3-(Hydroxymethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

The presence of the bromomethyl group in (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane imparts unique reactivity compared to its analogs. Bromine is a better leaving group than chlorine, making nucleophilic substitution reactions more favorable. Additionally, the specific stereochemistry (2S-cis) can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

(2S,3S)-3-(bromomethyl)-2-methyl-2-(4-methylpent-3-enyl)oxirane

InChI

InChI=1S/C10H17BrO/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9H,4,6-7H2,1-3H3/t9-,10+/m1/s1

InChI Key

YBLCNHAYWVYVPC-ZJUUUORDSA-N

Isomeric SMILES

CC(=CCC[C@]1([C@H](O1)CBr)C)C

Canonical SMILES

CC(=CCCC1(C(O1)CBr)C)C

Origin of Product

United States

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